2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine
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Overview
Description
2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a 4-methylphenyl group and a pentafluorophenylmethylideneamino group. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylamine with 2,3,4,5,6-pentafluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 4-chloroquinazoline under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the quinazoline ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, as quinazoline derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4-amine: Lacks the 4-methyl and pentafluorophenyl groups, making it less hydrophobic and potentially less active in certain biological assays.
2-(4-methylphenyl)quinazolin-4-amine: Similar structure but without the pentafluorophenyl group, which may affect its binding affinity and specificity.
N-(2,3,4,5,6-pentafluorophenyl)-2-phenylquinazolin-4-amine: Similar but lacks the 4-methyl group, which can influence its solubility and reactivity.
Uniqueness
The presence of both the 4-methylphenyl and pentafluorophenyl groups in 2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine makes it unique in terms of its hydrophobicity, electronic properties, and potential biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F5N4/c1-11-6-8-12(9-7-11)21-29-15-5-3-2-4-13(15)22(30-21)31-28-10-14-16(23)18(25)20(27)19(26)17(14)24/h2-10H,1H3,(H,29,30,31)/b28-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKECDFGEZVTCBJ-ORBVJSQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F5N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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